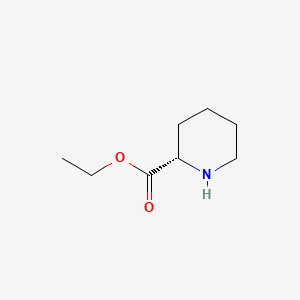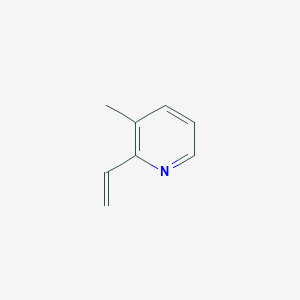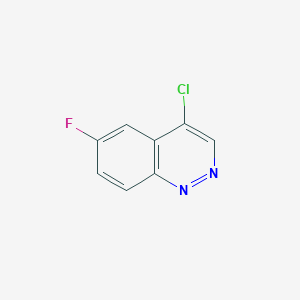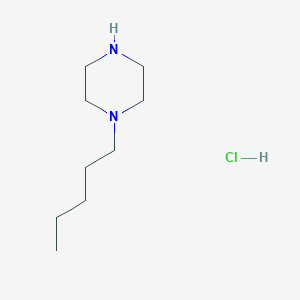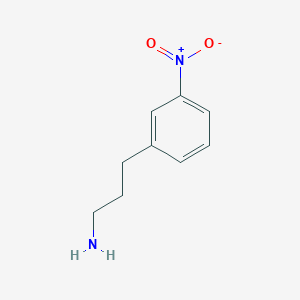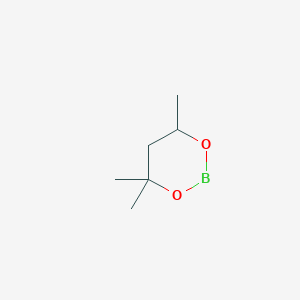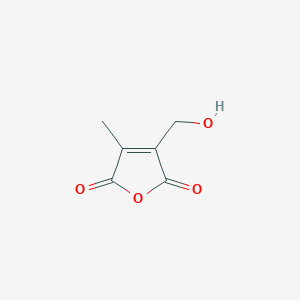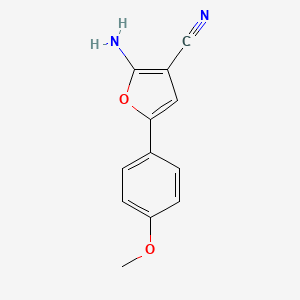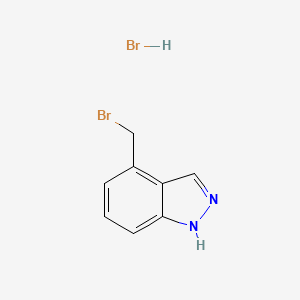
4-(Bromomethyl)-1H-indazole hydrobromide
Descripción general
Descripción
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It has a molecular formula of C6H7Br2N and a molecular weight of 252.94 g/mol . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
While specific synthesis methods for 4-(Bromomethyl)-1H-indazole hydrobromide were not found, 4-(Bromomethyl)pyridine hydrobromide is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)pyridine hydrobromide can be represented by the SMILES notation: [H+].[Br-].BrCC1=CC=NC=C1 .Physical And Chemical Properties Analysis
4-(Bromomethyl)pyridine hydrobromide has a melting point range of 185.0°C to 191.0°C . It is soluble in water .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-(Bromomethyl)-1H-indazole hydrobromide and related heterocyclic diazoles have been studied for their inhibitory properties in the context of acidic iron corrosion. Research indicates that these compounds can effectively reduce corrosion current and increase charge-transfer resistance, thereby protecting iron surfaces in acidic environments. This property is particularly relevant in industrial applications where metal corrosion can be a significant issue (Babić-Samardžija et al., 2005).
Pharmaceutical Synthesis
Indazole derivatives, including 4-(Bromomethyl)-1H-indazole hydrobromide, play a critical role in the synthesis of various pharmaceuticals. They are key components in the total synthesis of complex molecules like Nigellidine hydrobromide and are also used in the preparation of heterocycles related to drugs and pesticides (Ye et al., 2013).
Cancer Research
Indazole derivatives are being explored as potential inhibitors of Bromodomain-containing protein 4 (BRD4), which regulates the proliferation of cancer cells. Certain indazole-based compounds have shown promise in reducing tumor sizes in vivo, highlighting their potential in cancer treatment (Yoo et al., 2018).
Neuropharmacology
In neuropharmacology, 4-substituted indazoles, similar to 4-(Bromomethyl)-1H-indazole hydrobromide, have been synthesized and evaluated for their inhibitory activity on neuronal nitric oxide synthase. These compounds have demonstrated potential in producing antinociceptive effects, which could be significant for pain management therapies (Boulouard et al., 2007).
Antimicrobial Applications
Indazole derivatives have also been synthesized for antimicrobial applications. Unsymmetrical dendrimers with indazole as surface units have shown effectiveness against various human pathogenic bacteria, suggesting their potential use in developing new antimicrobial agents (Jayanthi & Rajakumar, 2017).
Monoamine Oxidase Inhibition
Pyrimido[1,2-b]indazole derivatives, structurally related to 4-(Bromomethyl)-1H-indazole hydrobromide, have been explored as selective inhibitors of human monoamine oxidase B. These compounds have shown neuroprotective activity, making them potential candidates for antiparkinsonian agents (Jismy et al., 2020).
Safety and Hazards
4-(Bromomethyl)pyridine hydrobromide is classified as a hazardous substance. It causes severe skin burns and eye damage. It may also be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection. In case of contact with skin or eyes, immediate medical attention is required .
Propiedades
IUPAC Name |
4-(bromomethyl)-1H-indazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNEYAWBKBBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



